Cas no 1220031-97-9 (2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride)

2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride structure
1220031-97-9 structure
商品名:2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride
CAS番号:1220031-97-9
MF:C15H22ClNO3
メガワット:299.8
CID:1069755
PubChem ID:56829508

2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(2-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride
    • 2-(piperidin-2-yl)ethyl 4-methoxybenzoate hydrochloride
    • 2-piperidin-2-ylethyl 4-methoxybenzoate;hydrochloride
    • 2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride
    • AKOS015849527
    • 2-(piperidin-2-yl)ethyl4-methoxybenzoatehydrochloride
    • 1220031-97-9
    • MDL: MFCD13559761
    • インチ: InChI=1S/C15H21NO3.ClH/c1-18-14-7-5-12(6-8-14)15(17)19-11-9-13-4-2-3-10-16-13;/h5-8,13,16H,2-4,9-11H2,1H3;1H
    • InChIKey: AYEIOULSMDHIOY-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)C(=O)OCCC2CCCCN2.Cl

計算された属性

  • せいみつぶんしりょう: 299.1288213g/mol
  • どういたいしつりょう: 299.1288213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 275
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų

2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM310568-1g
2-(Piperidin-2-yl)ethyl 4-methoxybenzoate hydrochloride
1220031-97-9 95%
1g
$167 2022-09-03
Chemenu
CM310568-5g
2-(Piperidin-2-yl)ethyl 4-methoxybenzoate hydrochloride
1220031-97-9 95%
5g
$500 2022-09-03
TRC
P033985-125mg
2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride
1220031-97-9
125mg
$ 230.00 2022-06-03
TRC
P033985-250mg
2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride
1220031-97-9
250mg
$ 375.00 2022-06-03

2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride 関連文献

2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochlorideに関する追加情報

Introduction to 2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride (CAS No: 1220031-97-9)

2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 1220031-97-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery and development. The structural features of this molecule, particularly the combination of a piperidine moiety and a methoxy-substituted benzoate group, contribute to its unique pharmacological profile and potential therapeutic applications.

The chemical structure of 2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride consists of a benzoate ester linked to an ethyl chain, which is further substituted with a piperidine ring. The presence of the piperidine group introduces basicity to the molecule, which can be advantageous for interactions with biological targets such as enzymes and receptors. Additionally, the methoxy group on the benzoate ring enhances lipophilicity, potentially improving membrane permeability and bioavailability. These structural attributes make this compound a compelling subject for studying its pharmacokinetic and pharmacodynamic properties.

In recent years, there has been growing interest in the development of novel compounds that can modulate central nervous system (CNS) activity. Piperidine derivatives have been widely explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with various neurotransmitter systems. The compound 2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride is no exception and has been investigated for its potential role in modulating neurotransmitter release and receptor activity. Preliminary studies suggest that this molecule may exhibit anxiolytic and antidepressant-like effects, making it a promising candidate for further clinical development.

One of the key areas of research involving 2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride is its interaction with serotonin receptors, particularly the 5-HT1A receptor. Serotonin is a critical neurotransmitter involved in mood regulation, anxiety, and cognitive functions. Modulators of serotonin receptors have been widely used in the treatment of depression and anxiety disorders. The piperidine moiety in 2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride is well-positioned to interact with these receptors, potentially leading to therapeutic effects similar to those observed with existing serotonin receptor modulators.

Furthermore, the methoxy group on the benzoate ring may contribute to the compound's ability to interact with other biological targets. For instance, methoxy-substituted benzoates have been shown to exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX). This suggests that 2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride may have additional therapeutic benefits beyond its primary mode of action. The hydrochloride salt form of this compound enhances its solubility in water, which is crucial for formulation development and improving bioavailability.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride and biological targets. These techniques have allowed researchers to predict binding affinities, identify potential drug-like properties, and optimize molecular structures for improved efficacy. For example, virtual screening studies have identified derivatives of this compound that exhibit enhanced binding affinity to specific serotonin receptors, suggesting that further modifications could lead to more potent therapeutic agents.

The synthesis of 2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the ester linkage between the piperidine-substituted ethyl group and the methoxybenzoic acid derivative. Advanced synthetic methodologies such as transition metal-catalyzed coupling reactions have been employed to improve efficiency and reduce byproduct formation. The final step involves converting the free base form of the compound into its hydrochloride salt, which enhances stability and solubility.

In conclusion, 2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride (CAS No: 1220031-97-9) is a structurally interesting compound with potential applications in pharmaceuticals. Its unique combination of functional groups makes it a valuable candidate for further research into neurological disorders and other therapeutic areas. Advances in computational chemistry, synthetic methodologies, and molecular modeling are expected to accelerate the development of novel derivatives with improved pharmacological properties. As research continues, this compound holds promise for contributing to next-generation treatments for various medical conditions.

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